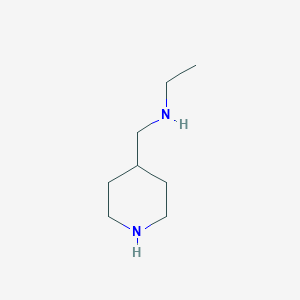

Ethyl-piperidin-4-ylmethyl-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(piperidin-4-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-9-7-8-3-5-10-6-4-8/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJASJOJQSLXLNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600621 | |

| Record name | N-[(Piperidin-4-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220168-31-9 | |

| Record name | N-[(Piperidin-4-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route to Ethyl-piperidin-4-ylmethyl-amine, a valuable building block in medicinal chemistry and drug discovery. The described methodology is based on a two-step sequence involving a reductive amination of a protected piperidine precursor followed by a deprotection step. This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of Ethyl-piperidin-4-ylmethyl-amine is efficiently achieved through a two-step process. The first key transformation is the reductive amination of commercially available N-Boc-4-formylpiperidine with ethylamine. This reaction, mediated by a mild and selective reducing agent, sodium triacetoxyborohydride (STAB), forms the desired ethylamino-methyl bond. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in the reaction. The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate

This procedure details the reductive amination of N-Boc-4-formylpiperidine with ethylamine.

Materials:

-

N-Boc-4-formylpiperidine

-

Ethylamine (2.0 M solution in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of N-Boc-4-formylpiperidine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), ethylamine (1.2 eq, 2.0 M solution in THF) is added at room temperature.

-

The reaction mixture is stirred for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 10 minutes.

-

The resulting mixture is stirred at room temperature for 12-18 hours, and the reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate as a colorless oil.

Step 2: Synthesis of Ethyl-piperidin-4-ylmethyl-amine

This protocol describes the deprotection of the N-Boc group to yield the final product.

Materials:

-

tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

The tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate (1.0 eq) is dissolved in dichloromethane (DCM, 0.2 M).

-

Trifluoroacetic acid (TFA, 10 eq) is added dropwise to the stirred solution at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The progress of the deprotection is monitored by TLC or LC-MS.

-

Upon complete consumption of the starting material, the reaction mixture is concentrated under reduced pressure.

-

The residue is dissolved in water and washed with dichloromethane to remove any organic impurities.

-

The aqueous layer is basified to a pH of >12 with a 1 M NaOH solution.

-

The aqueous layer is then extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield Ethyl-piperidin-4-ylmethyl-amine as a free base.

Data Presentation

| Step | Reactant(s) | Product | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | N-Boc-4-formylpiperidine, Ethylamine | tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate | NaBH(OAc)₃ | DCE | 85-95 | >95 |

| 2 | tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate | Ethyl-piperidin-4-ylmethyl-amine | TFA | DCM | 90-98 | >98 |

Yields and purities are typical ranges based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and purification methods.

Mandatory Visualization

Synthetic Workflow for Ethyl-piperidin-4-ylmethyl-amine

Caption: Synthetic pathway for Ethyl-piperidin-4-ylmethyl-amine.

Logical Relationship of Reductive Amination

"chemical properties of Ethyl-piperidin-4-ylmethyl-amine"

An In-depth Technical Guide on the Chemical Properties of Ethyl-piperidin-4-ylmethyl-amine For Researchers, Scientists, and Drug Development Professionals

The designation "Ethyl-piperidin-4-ylmethyl-amine" is structurally ambiguous and can refer to two primary isomers, which differ by the position of the ethyl group. This guide provides a detailed examination of the chemical properties, synthesis, and spectral characteristics of both isomers: N-(piperidin-4-ylmethyl)ethanamine and (1-Ethylpiperidin-4-yl)methylamine . These compounds are valuable bifunctional building blocks in medicinal chemistry and materials science, frequently utilized in the synthesis of more complex molecules.[1]

N-(piperidin-4-ylmethyl)ethanamine

In this isomer, the ethyl group is attached to the exocyclic nitrogen atom, resulting in a secondary amine. The piperidine ring contains a secondary amine, making the molecule capable of further substitution at two distinct nitrogen atoms.

Chemical and Physical Properties

The known physical and chemical properties of N-(piperidin-4-ylmethyl)ethanamine are summarized below.

| Property | Value | Source |

| CAS Number | 1220168-31-9 | [1] |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Formula Weight | 142.24 g/mol | [1] |

| Boiling Point | 201 °C | [1][2] |

| Density | 0.860 g/cm³ | [1][2] |

| Flash Point | 76 °C | [1][2] |

Synthesis and Reactivity

N-(piperidin-4-ylmethyl)ethanamine is a useful reagent for the preparation of biologically active small molecules.[1] A common and efficient method for its synthesis is the reductive amination of a protected piperidine-4-carbaldehyde with ethylamine, followed by deprotection. The presence of two secondary amine groups (one on the ring and one on the side chain) allows for differential functionalization, making it a versatile intermediate in combinatorial chemistry and drug discovery.

Experimental Protocols

Proposed Synthesis via Reductive Amination:

This protocol outlines a two-step synthesis starting from commercially available N-Boc-4-formylpiperidine.

Step 1: Reductive Amination to form N-Boc-N'-(ethyl)-piperidin-4-ylmethylamine

-

Reaction Setup: To a solution of N-Boc-4-formylpiperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add ethylamine (1.1 equivalents). The reaction is typically stirred at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: The reaction mixture is cooled to 0 °C. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), is added portion-wise.[3] The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Boc Deprotection

-

Deprotection: The N-Boc protected intermediate is dissolved in a solution of hydrochloric acid (HCl) in methanol or dioxane (e.g., 4M HCl in dioxane).

-

Reaction: The solution is stirred at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete removal of the Boc group.

-

Isolation: The solvent is removed under reduced pressure. The resulting hydrochloride salt can be neutralized with a base (e.g., NaOH or Na₂CO₃) and extracted with an organic solvent to yield the final product, N-(piperidin-4-ylmethyl)ethanamine.

Mandatory Visualization

Caption: Synthesis workflow for N-(piperidin-4-ylmethyl)ethanamine.

Predicted Spectroscopic Analysis

-

¹H NMR: Expected signals would include: a triplet for the methyl protons of the ethyl group (~1.1 ppm), a quartet for the methylene protons of the ethyl group (~2.6 ppm), multiplets for the piperidine ring protons (~1.2-1.8 ppm for C3/C4/C5 protons and ~2.5-3.1 ppm for C2/C6 protons), and a doublet for the methylene bridge protons (~2.5 ppm). The N-H protons would appear as broad singlets.

-

¹³C NMR: The spectrum would show distinct signals for the two carbons of the ethyl group, and four signals for the piperidine ring carbons (C4, C3/5, C2/6) and the exocyclic methylene carbon.

-

IR Spectroscopy: Characteristic absorption bands would include N-H stretching for the secondary amines (~3300-3400 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), and N-H bending (~1550-1650 cm⁻¹).[4][5]

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 142. Key fragmentation would likely involve cleavage at the C4-CH₂ bond and fragmentation of the piperidine ring.

(1-Ethylpiperidin-4-yl)methylamine

In this isomer, the ethyl group is attached to the piperidine ring nitrogen, forming a tertiary amine. The exocyclic amine is primary, offering a different site for chemical modification compared to its isomer.

Chemical and Physical Properties

The known and predicted properties for (1-Ethylpiperidin-4-yl)methylamine are presented below.

| Property | Value | Source |

| CAS Number | 21168-71-8 | [6] |

| Molecular Formula | C₈H₁₈N₂ | [6] |

| Formula Weight | 142.24 g/mol | [6] |

| Boiling Point | 87 °C | [7] |

| Density (Predicted) | 0.889 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 10.13 ± 0.29 | [7] |

| Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [7] |

Synthesis and Reactivity

(1-Ethylpiperidin-4-yl)methylamine serves as a key intermediate where the piperidine nitrogen is blocked (as a tertiary amine) and the primary amine is available for reactions like acylation, alkylation, or Schiff base formation. A plausible synthetic route involves the reduction of the corresponding nitrile or amide derived from 1-ethyl-piperidine-4-carbonitrile or 1-ethyl-piperidine-4-carboxamide.

Experimental Protocols

Proposed Synthesis via Amide Reduction:

This protocol starts from 1-ethyl-4-piperidone, a commercially available precursor.

Step 1: Synthesis of 1-Ethyl-4-piperidone Oxime

-

Reaction Setup: Dissolve 1-ethyl-4-piperidone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in a mixture of ethanol and water.

-

Reaction: Add a base, such as sodium acetate or pyridine, and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Isolation: After cooling, the product may precipitate. Alternatively, remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.

Step 2: Reduction of Oxime to Amine

-

Reaction Setup: In a flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend a strong reducing agent like lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous THF.

-

Reduction: Slowly add a solution of the 1-ethyl-4-piperidone oxime in THF to the LiAlH₄ suspension at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

-

Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser work-up).

-

Isolation: Filter the resulting aluminum salts and wash thoroughly with THF or ether. Dry the combined organic filtrates over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (1-Ethylpiperidin-4-yl)methylamine. Further purification can be achieved by distillation.

Mandatory Visualization

Caption: Synthesis workflow for (1-Ethylpiperidin-4-yl)methylamine.

Predicted Spectroscopic Analysis

-

¹H NMR: Expected signals include: a triplet and quartet for the N-ethyl group on the piperidine ring, complex multiplets for the piperidine ring protons, and a singlet or doublet for the CH₂-NH₂ protons. The NH₂ protons of the primary amine will appear as a broad singlet.

-

¹³C NMR: The spectrum will feature signals for the N-ethyl group carbons, the four distinct carbons of the piperidine ring (C4, C3/5, C2/6), and the exocyclic methylene carbon.

-

IR Spectroscopy: Key absorption bands would be the characteristic N-H stretching of a primary amine (a doublet around 3300-3500 cm⁻¹), aliphatic C-H stretching (~2800-3000 cm⁻¹), and the N-H scissoring vibration (~1590-1650 cm⁻¹).[4][5]

-

Mass Spectrometry: The molecular ion peak (M⁺) would be at m/z = 142. Prominent fragments would likely arise from alpha-cleavage, leading to the loss of the aminomethyl radical (•CH₂NH₂) or the formation of an iminium ion by fragmentation of the piperidine ring.

Biological and Pharmaceutical Context

The piperidine scaffold is a ubiquitous structural motif found in numerous natural products and pharmaceuticals.[8][9] Its prevalence is due to its ability to serve as a versatile scaffold that can be readily functionalized in three dimensions, and its basic nitrogen atom is often crucial for interacting with biological targets such as GPCRs, ion channels, and enzymes. While specific biological activity for the title compounds is not widely reported, they are recognized as important intermediates for creating molecules with potential therapeutic applications, including anti-HIV agents and CCR5 receptor antagonists.[10] The development of efficient synthetic routes to substituted piperidines like these is a key focus in medicinal chemistry.[10][11]

References

- 1. N-(piperidin-4-ylmethyl)ethanamine | 1220168-31-9 [amp.chemicalbook.com]

- 2. N-(piperidin-4-ylmethyl)ethanamine | 1220168-31-9 [amp.chemicalbook.com]

- 3. 1-Ethyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Piperidine - Wikipedia [en.wikipedia.org]

- 8. chemrevlett.com [chemrevlett.com]

- 9. chemrevlett.com [chemrevlett.com]

- 10. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Mechanism of Action of Ethyl-piperidin-4-ylmethyl-amine

Disclaimer: Direct experimental data on the mechanism of action, receptor binding affinities, or enzyme inhibition potencies for Ethyl-piperidin-4-ylmethyl-amine are not currently available in the public scientific literature. This guide, therefore, extrapolates potential mechanisms of action based on the known biological activities of structurally similar compounds, specifically derivatives of 4-aminomethylpiperidine and N-alkylated piperidines. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for guiding future experimental investigations.

Introduction

Ethyl-piperidin-4-ylmethyl-amine, with its core 4-(aminomethyl)piperidine scaffold and an N-ethyl substitution, belongs to a class of compounds known for a diverse range of pharmacological activities. The piperidine ring is a privileged scaffold in medicinal chemistry, and its substitution pattern, particularly at the 1 and 4 positions, can significantly influence its biological targets and therapeutic potential. The presence of both a tertiary amine within the piperidine ring and a primary amine in the aminomethyl side chain suggests the potential for interactions with multiple biological targets through hydrogen bonding and ionic interactions.

Potential Pharmacological Targets and Mechanisms of Action

Based on structure-activity relationship (SAR) studies of analogous compounds, Ethyl-piperidin-4-ylmethyl-amine may exhibit activity at one or more of the following targets:

Derivatives of 4-(aminomethyl)piperidine have been identified as potent ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in various cellular functions, including signal transduction, ion channel modulation, and cellular stress responses.

-

Potential Mechanism: As a σ1 receptor ligand, Ethyl-piperidin-4-ylmethyl-amine could modulate the activity of various ion channels (e.g., K+, Ca2+) and signaling pathways, potentially leading to neuroprotective, anti-amnesic, or anti-proliferative effects. The N-ethyl group is likely to influence the binding affinity and selectivity for the σ1 receptor over the σ2 subtype.

Analogues of 4-aminopiperidine have been investigated as ligands for the dopamine transporter (DAT), a key protein in the regulation of dopaminergic neurotransmission.

-

Potential Mechanism: By binding to DAT, Ethyl-piperidin-4-ylmethyl-amine could inhibit the reuptake of dopamine from the synaptic cleft, thereby increasing dopaminergic signaling. This could have implications for conditions such as ADHD and depression, but also carries a potential for abuse liability.

The 4-substituted piperidine scaffold is a common feature in antagonists of the histamine H3 receptor, a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.

-

Potential Mechanism: As a histamine H3 receptor antagonist, Ethyl-piperidin-4-ylmethyl-amine could block the inhibitory effect of histamine on its own release, leading to increased histaminergic neurotransmission. This can promote wakefulness and enhance cognitive function.

Certain N-substituted piperidine derivatives have been developed as antagonists of the CCR5 receptor, a co-receptor for HIV entry into host cells.

-

Potential Mechanism: By binding to the CCR5 receptor, Ethyl-piperidin-4-ylmethyl-amine could allosterically inhibit its interaction with the HIV envelope protein gp120, thereby preventing viral entry and replication.

N-alkyl-4-aminopiperidines have shown promise as antifungal agents that target the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes.

-

Potential Mechanism: Ethyl-piperidin-4-ylmethyl-amine could inhibit key enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase or sterol C8-isomerase. This would disrupt fungal cell membrane structure and function, leading to fungal cell death.

Quantitative Data for Structurally Related Compounds

The following table summarizes the biological activities of various 4-aminomethylpiperidine and N-alkyl-piperidine derivatives at the potential targets discussed above. It is important to note that these data are for analogous compounds and not for Ethyl-piperidin-4-ylmethyl-amine itself.

| Compound Class | Target | Biological Activity | Quantitative Data (IC50, Ki, etc.) | Reference |

| 4-(2-Aminoethyl)piperidine Derivatives | σ1 Receptor | Ligand with antiproliferative properties | Varies with substitution | [1] |

| 4-Aminopiperidine Analogues | Dopamine Transporter (DAT) | Inhibitor of dopamine reuptake | Varies with substitution | [2] |

| 4-Substituted Piperidine Derivatives | Histamine H3 Receptor | Antagonist | Varies with substitution | |

| Piperazino-piperidine based amides | CCR5 Receptor | Antagonist, HIV-1 entry inhibitor | Varies with substitution | [3] |

| N-alkyl-4-aminopiperidines | Fungal Ergosterol Biosynthesis | Antifungal agent | Varies with N-alkyl chain length | [4] |

Experimental Protocols

The following are generalized experimental protocols that could be employed to investigate the mechanism of action of Ethyl-piperidin-4-ylmethyl-amine at its potential targets.

This protocol is used to determine the binding affinity of a compound to a specific receptor or transporter.

-

Membrane Preparation: Prepare cell membranes from cells expressing the target receptor/transporter (e.g., σ1 receptor, DAT, H3 receptor, CCR5).

-

Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-pentazocine for σ1, [³H]-WIN 35,428 for DAT) and varying concentrations of the test compound (Ethyl-piperidin-4-ylmethyl-amine).

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

This protocol is used to assess the inhibitory effect of a compound on a specific enzyme.

-

Enzyme Preparation: Purify the target enzyme (e.g., sterol C14-reductase) from a relevant fungal species.

-

Assay Reaction: Set up a reaction mixture containing the enzyme, its substrate, and necessary cofactors.

-

Inhibition: Add varying concentrations of the test compound to the reaction mixture.

-

Product Quantification: Measure the formation of the enzymatic product over time using a suitable method (e.g., HPLC, mass spectrometry).

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC50).

These assays measure the functional consequence of a compound's interaction with its target.

-

Dopamine Uptake Assay: Measure the uptake of [³H]-dopamine into cells expressing DAT in the presence and absence of the test compound.

-

[³⁵S]GTPγS Binding Assay: Measure the activation of G-proteins coupled to the histamine H3 receptor in the presence of the test compound.

-

HIV-1 Entry Assay: Use a cell-based assay with HIV-1 envelope-pseudotyped viruses to measure the inhibition of viral entry into cells expressing CCR5.

-

Antifungal Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) of the compound against various fungal strains using broth microdilution methods.

Visualizations

Caption: Potential signaling pathways modulated by Ethyl-piperidin-4-ylmethyl-amine.

Caption: General workflow for characterizing the mechanism of action.

Conclusion

While direct evidence is lacking, the structural features of Ethyl-piperidin-4-ylmethyl-amine strongly suggest its potential as a pharmacologically active agent with multiple possible mechanisms of action. Based on the activities of related compounds, it is plausible that this molecule could interact with sigma-1 receptors, dopamine transporters, histamine H3 receptors, CCR5 receptors, or fungal enzymes. The N-ethyl group is a critical determinant that will influence its potency and selectivity for these targets. Further in-depth experimental investigation, following the protocols outlined in this guide, is necessary to elucidate the precise mechanism of action of Ethyl-piperidin-4-ylmethyl-amine and to determine its therapeutic potential.

References

- 1. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Muscimol - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Review of Ethyl-piperidin-4-ylmethyl-amine and its Core Scaffold

Disclaimer: Direct and specific data for "Ethyl-piperidin-4-ylmethyl-amine" is limited in publicly available scientific literature. This guide therefore provides a comprehensive review of its core scaffold, 4-(Aminomethyl)piperidine, and discusses the synthesis and potential biological implications of N-alkylation, including N-ethylation, based on available data for related derivatives. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure allows for diverse three-dimensional conformations, making it a valuable component for interacting with biological targets.[3] 4-(Aminomethyl)piperidine is a bifunctional piperidine derivative that serves as a versatile building block in the synthesis of a wide range of compounds with potential therapeutic applications, from anticancer to central nervous system (CNS) agents.[3][4][5] This guide focuses on the synthesis, properties, and biological significance of the 4-(aminomethyl)piperidine core, with a specific extrapolation to its N-ethyl derivative, Ethyl-piperidin-4-ylmethyl-amine.

Physicochemical Properties

The physicochemical properties of the parent compound, 4-(Aminomethyl)piperidine, are well-documented. These properties are crucial for predicting its behavior in biological systems and for designing synthetic routes. The introduction of an ethyl group on the piperidine nitrogen is expected to increase lipophilicity and may influence its basicity and solubility.

Table 1: Physicochemical Properties of 4-(Aminomethyl)piperidine

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂ | [4] |

| Molecular Weight | 114.19 g/mol | [4] |

| Boiling Point | 200 °C (lit.) | [4][6] |

| Melting Point | 25 °C (lit.) | [4][6] |

| Density | 0.9151 g/mL (rough estimate) | [6] |

| Refractive Index (n20/D) | 1.49 (lit.) | [4][6] |

| Flash Point | 174 °F | [6] |

| pKa | 10.53 ± 0.10 (Predicted) | [6] |

| LogP | 0.13 | [6] |

| CAS Number | 7144-05-0 | [4][6] |

Synthesis and Experimental Protocols

The synthesis of Ethyl-piperidin-4-ylmethyl-amine can be achieved through standard N-alkylation techniques starting from 4-(aminomethyl)piperidine or its protected derivatives. A common and efficient method is reductive amination.

Experimental Protocol: Synthesis of N-Ethyl-4-(aminomethyl)piperidine via Reductive Amination

This protocol is a general procedure based on established methods for N-alkylation of piperidines.

Materials:

-

1-Boc-4-(aminomethyl)piperidine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

Procedure:

-

Reductive Amination: To a solution of 1-Boc-4-(aminomethyl)piperidine (1 equivalent) in dichloromethane (DCM), add acetaldehyde (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-N-ethyl-4-(aminomethyl)piperidine.

-

Deprotection: Dissolve the crude product from the previous step in DCM. Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C. Stir at room temperature for 2-4 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., NaOH) to pH > 10. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate to yield Ethyl-piperidin-4-ylmethyl-amine. The final product may be further purified by distillation or chromatography.

Workflow for the Synthesis of Ethyl-piperidin-4-ylmethyl-amine

Caption: General synthetic workflow for Ethyl-piperidin-4-ylmethyl-amine.

Biological Activity and Potential Applications

Table 2: Reported Biological Activities of 4-(Aminomethyl)piperidine Derivatives

| Derivative Class | Biological Target/Activity | Potential Application | Reference |

| N-Aryl/Heteroaryl derivatives | Multikinase inhibitors (VEGFR-2, ERK-2, Abl-1) | Anticancer | [7] |

| N-Substituted derivatives | Kinesin spindle protein inhibitors | Anticancer | [5] |

| N-Substituted derivatives | Orphan G-protein coupled receptor GPR119 agonists | Antidiabetic | [5] |

| N-Substituted derivatives | Pim-1 inhibitors | Anticancer | [5] |

| N-Substituted derivatives | Aspartic acid protease inhibitors | Various | [5] |

| Unspecified derivatives | Small molecule inhibitors of CD4-gp120 binding | Antiviral (HIV) | [4] |

| N-Ethyl substituted piperidine | σ1 receptor ligands (lower affinity than N-methyl) | CNS disorders | [8] |

Signaling Pathways and Mechanisms of Action:

The specific signaling pathways modulated by Ethyl-piperidin-4-ylmethyl-amine are unknown. However, based on the activities of related compounds, it could potentially be involved in pathways regulated by kinases such as VEGFR, ERK, and Abl, which are critical in cancer cell proliferation and survival.[7] The observation that an N-ethyl group on a different piperidine scaffold conferred lower affinity for the σ1 receptor compared to an N-methyl group suggests that the size of the N-alkyl substituent can be a critical determinant of activity and selectivity for certain CNS targets.[8]

Conceptual Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents. For 4-(aminomethyl)piperidine derivatives, both the amino group of the aminomethyl moiety and the piperidine nitrogen can be functionalized, leading to a wide range of pharmacological profiles.

Caption: Conceptual SAR of 4-(aminomethyl)piperidine derivatives.

Conclusion

Ethyl-piperidin-4-ylmethyl-amine, as a derivative of the versatile 4-(aminomethyl)piperidine scaffold, holds potential for exploration in drug discovery. While direct biological data is scarce, the known activities of related compounds suggest that it could be a valuable lead structure for developing novel therapeutics, particularly in oncology and CNS disorders. The synthetic route is straightforward, allowing for the generation of analogs for further structure-activity relationship studies. Future research should focus on the synthesis and biological evaluation of Ethyl-piperidin-4-ylmethyl-amine and its derivatives to elucidate their specific mechanisms of action and therapeutic potential.

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(Aminomethyl)piperidine 96 7144-05-0 [sigmaaldrich.com]

- 5. 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0 [sigmaaldrich.com]

- 6. 4-(Aminomethyl)piperidine | 7144-05-0 [chemicalbook.com]

- 7. Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Ethyl-piperidin-4-ylmethyl-amine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Ethyl-piperidin-4-ylmethyl-amine, a piperidine derivative of interest in medicinal chemistry. While a singular, celebrated discovery of this specific molecule is not prominent in scientific literature, its existence and relevance are understood within the broader context of the systematic exploration of piperidine-based scaffolds in drug discovery. This guide details its chemical identity, plausible synthetic routes with experimental protocols, and its potential biological significance as a modulator of key cellular pathways, including the Sigma-1 receptor and the NLRP3 inflammasome. All quantitative data is presented in structured tables, and relevant biological pathways and experimental workflows are visualized using DOT language diagrams.

Introduction and Historical Context

The history of Ethyl-piperidin-4-ylmethyl-amine is intrinsically linked to the broader history of piperidine derivatives in pharmaceutical development. The piperidine moiety is a ubiquitous structural motif found in numerous approved drugs and natural alkaloids, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing diverse pharmacophoric elements.

The "discovery" of Ethyl-piperidin-4-ylmethyl-amine is not a singular event attributable to a specific research group or a breakthrough moment. Instead, it is more accurately viewed as a product of the systematic and high-throughput approaches to chemical synthesis that have characterized drug discovery efforts in the late 20th and early 21st centuries. Compounds of this nature are often synthesized as part of chemical libraries for screening against a wide array of biological targets. The interest in Ethyl-piperidin-4-ylmethyl-amine and its analogs likely arose from the pursuit of novel ligands for receptors and enzymes implicated in various disease states.

Chemical Identity and Physicochemical Properties

To facilitate further research and sourcing, the chemical identity and key physicochemical properties of Ethyl-piperidin-4-ylmethyl-amine are summarized below.

| Property | Value |

| IUPAC Name | N-ethyl-1-(piperidin-4-yl)methanamine |

| Common Name | Ethyl-piperidin-4-ylmethyl-amine |

| CAS Number | 21168-71-8 (for the parent amine) |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| Boiling Point | 87 °C (Predicted) |

| Density | 0.889 g/cm³ (Predicted) |

| pKa (Predicted) | 10.5 (most basic) |

| LogP (Predicted) | 0.8 |

Note: Some physical properties are predicted as experimental data for this specific compound is not widely published.

Synthesis and Experimental Protocols

The synthesis of Ethyl-piperidin-4-ylmethyl-amine can be achieved through several standard organic chemistry transformations. A common and efficient method is the reductive amination of a suitable piperidine precursor.

General Synthesis Workflow

The logical flow for the synthesis of Ethyl-piperidin-4-ylmethyl-amine via reductive amination is outlined below.

General workflow for the synthesis of Ethyl-piperidin-4-ylmethyl-amine.

Detailed Experimental Protocol: Reductive Amination

Objective: To synthesize N-ethyl-1-(piperidin-4-yl)methanamine from 4-(aminomethyl)piperidine and acetaldehyde.

Materials:

-

4-(Aminomethyl)piperidine (1.0 eq)

-

Acetaldehyde (1.2 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Methanol/Triethylamine (for chromatography)

Procedure:

-

To a solution of 4-(aminomethyl)piperidine (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., nitrogen), add acetaldehyde (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine/enamine.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate/methanol with 1% triethylamine to afford the pure N-ethyl-1-(piperidin-4-yl)methanamine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Yield and Purity: While specific data for this exact reaction is not widely published, similar reductive amination reactions typically yield products in the range of 60-90% with purities exceeding 95% after chromatography.

Potential Biological Activity and Signaling Pathways

The piperidine-4-ylmethyl-amine scaffold is present in molecules that interact with various biological targets. Based on the activity of structurally related compounds, Ethyl-piperidin-4-ylmethyl-amine is a candidate for modulating the Sigma-1 receptor and the NLRP3 inflammasome.

Sigma-1 Receptor Signaling

The Sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular signaling and stress responses.[1]

Potential modulation of the Sigma-1 receptor signaling pathway.

NLRP3 Inflammasome Signaling

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of pro-inflammatory cytokines. Inhibition of this pathway is a therapeutic strategy for a range of inflammatory diseases.

References

An In-depth Technical Guide to the Derivatives and Analogs of Ethyl-piperidin-4-ylmethyl-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold present in a vast array of pharmaceuticals.[1][2] This technical guide focuses on the derivatives and analogs of Ethyl-piperidin-4-ylmethyl-amine, a representative structure within this important class. We will explore the synthetic pathways to access these compounds, delve into their structure-activity relationships (SAR) across various biological targets, present quantitative pharmacological data, and provide detailed experimental protocols for their synthesis and evaluation. This document aims to serve as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on the piperidine framework.

The Piperidine Scaffold: A Privileged Structure

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in natural products, alkaloids, and synthetic drugs.[1][3] Its prevalence in drug design is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and its capacity to act as a hydrogen bond donor or acceptor.[2] The piperidine scaffold can adopt various conformations (e.g., chair, boat), allowing its substituents to be precisely oriented to interact with biological targets.[2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antidepressant, and analgesic properties.[3][4]

The core structure under consideration, Ethyl-piperidin-4-ylmethyl-amine , combines the piperidine ring with a flexible aminomethyl side chain at the 4-position and an ethyl group, which could be located on either the piperidine nitrogen (1-position) or the exocyclic amine. This guide will consider analogs with substitutions at these key positions to explore their therapeutic potential.

Synthesis of Piperidine Derivatives

The synthesis of substituted piperidines is a well-established field of organic chemistry.[1] Common strategies often begin with a pre-formed piperidine ring, such as piperidin-4-one, which serves as a versatile intermediate.[4][5]

General Synthetic Workflow

A common and efficient route to produce N-substituted 4-aminomethyl-piperidine derivatives involves a multi-step process starting from a commercially available precursor. This workflow allows for diversification at both the piperidine nitrogen and the exocyclic amine.

Caption: General synthetic workflow for piperidine analogs.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of 1-benzylpiperidin-4-amine from 1-benzylpiperidin-4-one, a key step in building the 4-amino-piperidine core.[6]

-

Reactor Setup: Charge a pressure reactor with 1-benzylpiperidin-4-one (1.0 eq) and methanol (2 volumes).

-

Stirring: Stir the mixture for 10-15 minutes at ambient temperature (25-35 °C) to ensure complete dissolution.

-

Catalyst Addition: Carefully add Raney-Ni (10% w/w) as the catalyst to the reactor.

-

Ammonolysis: Pressurize the reactor with ammonia gas to the desired pressure and heat to the reaction temperature (e.g., 60-80 °C).

-

Hydrogenation: Introduce hydrogen gas and maintain pressure until the reaction is complete, as monitored by TLC or HPLC.

-

Work-up: After cooling and depressurizing the reactor, filter the catalyst from the reaction mixture.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-benzylpiperidin-4-amine.

-

Purification: The product can be further purified by distillation or crystallization of a suitable salt if required.

Pharmacological Activity and Structure-Activity Relationships (SAR)

Derivatives of the Ethyl-piperidin-4-ylmethyl-amine scaffold interact with a variety of biological targets, primarily within the central nervous system (CNS). The nature and position of substituents on the piperidine ring and its side chains dictate the affinity and selectivity for these targets.

Sigma (σ) Receptor Ligands

Sigma receptors (σ1 and σ2) are involved in numerous neurological conditions and are attractive targets for drug development.[7] Piperidine-based compounds have shown high affinity for these receptors.[8]

-

SAR Insights:

-

A basic amino moiety is often a key pharmacophoric requirement for σ receptor affinity, forming crucial interactions with residues like Glu172 in the σ1 receptor.[8][9]

-

The N-substituent on the piperidine ring significantly influences affinity and selectivity. N-benzyl and N-methyl groups often confer high σ1 affinity.[7][9]

-

The length of the linker connecting the piperidine core to other moieties can modulate affinity; for example, a two-carbon (ethyl) linker is often preferred.[7]

-

Table 1: Sigma Receptor (σR) Binding Affinities of Selected Piperidine Analogs

| Compound ID | Structure / Description | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity (σ2/σ1) | Reference |

|---|---|---|---|---|---|

| 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | >1000 | >312 | [8] |

| 5 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | 420 | ~290 | [7] |

| 20a | N-methylpiperidine derivative | 1.3 | 290 | ~223 | [9] |

| Haloperidol | Reference Compound | 2.5 | 32 | 12.8 |[8] |

Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines and are important targets for treating depression and neurodegenerative diseases. Piperidine derivatives have been explored as MAO inhibitors.[10]

-

SAR Insights:

-

Substitution on the piperidine ring is crucial. A para-hydroxyl group on a substituted piperidine ring has been shown to increase inhibitory activity for both MAO-A and MAO-B.[10]

-

Electronegative groups (e.g., fluorine) on a benzyl substituent attached to the piperidine moiety can enhance MAO inhibitory potency.[10]

-

The length and nature of the linker between the piperidine ring and other aromatic systems can determine selectivity towards MAO-A or MAO-B.[10]

-

Table 2: MAO Inhibitory Activity (IC₅₀) of Selected Piperidine Derivatives

| Compound ID | Description | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 117 | Donepezil–trolox hybrid with acetamide linker and fluorine substitution | >40 | 1.6 ± 0.3 | [10] |

| 129 | Donepezil–trolox hybrid with propyl amide linker and fluorine substitution | 4.4 ± 0.2 | 4.3 ± 0.2 | [10] |

| Analog A | Derivative with para-hydroxy piperidine ring substitution | 0.01446 ± 0.00183 | 0.01572 ± 0.00192 |[10] |

Opioid Receptor (μ-OR) Ligands

The piperidine core is a fundamental component of potent analgesics like morphine and fentanyl, which act on the μ-opioid receptor (μ-OR).[11] Novel 4-aminomethyl piperidine derivatives have been synthesized and evaluated for their analgesic potential.[11]

-

SAR Insights:

-

The piperidine nitrogen and the 4-position substituent are critical for interaction with the μ-OR binding pocket.[11]

-

Molecular docking studies suggest that derivatives can engage with key residues such as D147, Y148, and H297 in the μ-OR.[11]

-

The analgesic effect of potent derivatives can be reversed by naloxone, confirming their mechanism of action via opioid receptors.[11]

-

Biological Evaluation and Mechanistic Pathways

The characterization of novel piperidine derivatives requires a suite of in vitro assays to determine their affinity, potency, and mechanism of action.

In Vitro Assay Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

Technical Guide on the Safety and Handling of Ethyl-piperidin-4-ylmethyl-amine

Disclaimer: This document has been compiled to provide a comprehensive overview of the safety and handling protocols for Ethyl-piperidin-4-ylmethyl-amine (CAS No. 1220168-31-9). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound at the time of writing, the quantitative data presented herein is based on closely related structural analogs, primarily 1-Ethylpiperidine and Ethyl 4-amino-1-piperidinecarboxylate. This guide is intended for use by trained professionals in research and development and should be supplemented with a thorough in-house risk assessment before handling this chemical.

Hazard Identification and Classification

Ethyl-piperidin-4-ylmethyl-amine is anticipated to be a hazardous chemical that requires careful handling. Based on the toxicological and physical data of its structural analogs, it is likely to be classified as a corrosive, flammable, and toxic substance.

GHS Hazard Summary

The following table summarizes the expected GHS classification for Ethyl-piperidin-4-ylmethyl-amine, extrapolated from its analogs.

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

Pictograms:

Signal Word: Danger

Physical and Chemical Properties

The physical and chemical properties of Ethyl-piperidin-4-ylmethyl-amine are crucial for its safe handling and storage. The following table provides estimated values based on its structural analogs.

| Property | Value |

| Molecular Formula | C8H18N2 |

| Molecular Weight | 142.24 g/mol |

| Appearance | Expected to be a liquid |

| Boiling Point | Estimated: 180-220 °C |

| Flash Point | Estimated: 60-80 °C |

| Density | Estimated: 0.9 - 1.0 g/cm³ |

| Solubility | Expected to be soluble in water and organic solvents |

Toxicological Information

The toxicological profile of Ethyl-piperidin-4-ylmethyl-amine is not well-established. The data below is based on the acute toxicity of its structural analogs and should be treated as indicative.

| Route of Exposure | Toxicological Endpoint | Value | Species |

| Oral | LD50 | 300 - 2000 mg/kg | Rat |

| Dermal | LD50 | 1000 - 2000 mg/kg | Rabbit |

| Inhalation | LC50 | Data not available |

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

When handling Ethyl-piperidin-4-ylmethyl-amine, the following personal protective equipment is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A chemical-resistant laboratory coat, and in cases of potential splashing, a chemical-resistant apron and boots.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the concentration of vapors is expected to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling and Storage

-

Handling:

-

All work with Ethyl-piperidin-4-ylmethyl-amine should be performed in a certified chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors.

-

Use only non-sparking tools and intrinsically safe equipment.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

-

The storage area should be designated for flammable and corrosive liquids.

-

First Aid Measures

-

In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Visualized Experimental Workflow

The following diagram illustrates a standard workflow for handling hazardous chemicals like Ethyl-piperidin-4-ylmethyl-amine in a laboratory setting.

This guide provides a foundational understanding of the safety and handling requirements for Ethyl-piperidin-4-ylmethyl-amine. It is imperative that all users of this chemical consult additional resources and adhere to their institution's safety protocols.

Technical Guide: Solubility Profile of Ethyl-piperidin-4-ylmethyl-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and physicochemical properties for Ethyl-piperidin-4-ylmethyl-amine. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide also furnishes detailed experimental protocols for solubility determination and a qualitative assessment based on the general properties of aliphatic amines.

Physicochemical Properties

A summary of the known physicochemical properties of Ethyl-piperidin-4-ylmethyl-amine and a closely related structural analog, 4-(Aminomethyl)piperidine, is presented below. These properties are crucial for understanding the compound's behavior in various solvent systems.

| Property | Value (Ethyl-piperidin-4-ylmethyl-amine) | Value (4-(Aminomethyl)piperidine) | Reference |

| Molecular Formula | C8H18N2 | C6H14N2 | [1] |

| Boiling Point | 87 °C | 200 °C (lit.) | [2][3] |

| Density | 0.889±0.06 g/cm³ (Predicted) | 0.9151 (rough estimate) | [2][3] |

| pKa | 10.13±0.29 (Predicted) | Not Available | [2] |

| Appearance | Colorless to light yellow Liquid | Solid | [2][4] |

Solubility Profile

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of Ethyl-piperidin-4-ylmethyl-amine, a systematic experimental approach is required. The following protocols outline methods for both qualitative and quantitative solubility determination.

3.1. Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in various solvents.

Materials:

-

Ethyl-piperidin-4-ylmethyl-amine

-

Small test tubes

-

Vortex mixer

-

Solvents: Deionized water, Diethyl ether, 5% w/v HCl, 5% w/v NaOH

-

Pipettes and measuring cylinders

Procedure: [10]

-

Add 25 mg of Ethyl-piperidin-4-ylmethyl-amine to a small test tube.

-

Add 0.75 mL of the selected solvent (e.g., deionized water) in small portions.

-

After each addition, shake the test tube vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles. A clear solution indicates solubility.

-

If the compound dissolves in water, proceed to test its solubility in diethyl ether to assess its lipophilicity.

-

Test the solubility in 5% HCl to observe the effect of salt formation on solubility.

-

Test the solubility in 5% NaOH to assess its behavior in a basic medium.

3.2. Quantitative Solubility Determination (Shake-Flask Method - OECD Guideline 105)

This method determines the saturation concentration of the compound in a given solvent at a specific temperature.

Materials:

-

Ethyl-piperidin-4-ylmethyl-amine

-

Analytical balance

-

Flasks with stoppers

-

Constant temperature water bath or incubator

-

Centrifuge or filtration apparatus

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

-

Chosen solvent (e.g., deionized water)

Procedure:

-

Add an excess amount of Ethyl-piperidin-4-ylmethyl-amine to a flask containing a known volume of the solvent.

-

Seal the flask and place it in a constant temperature bath, typically at 25 °C.

-

Agitate the flask for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours). A preliminary test can determine the time to reach equilibrium.

-

After equilibration, allow the solution to stand to let undissolved material settle.

-

Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the separation method does not alter the temperature of the solution.

-

Accurately dilute a known volume of the saturated solution.

-

Determine the concentration of Ethyl-piperidin-4-ylmethyl-amine in the diluted solution using a validated analytical method.

-

Calculate the solubility in the original saturated solution, taking into account the dilution factor. The result is typically expressed in g/L or mol/L.

Visualized Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a novel amine compound.

Caption: Workflow for Solubility Determination of a Novel Amine.

References

- 1. C-(1-ETHYL-PIPERIDIN-4-YL)-METHYLAMINE | 21168-71-8 [chemicalbook.com]

- 2. C-(1-ETHYL-PIPERIDIN-4-YL)-METHYLAMINE CAS#: 21168-71-8 [chemicalbook.com]

- 3. 4-(Aminomethyl)piperidine CAS#: 7144-05-0 [m.chemicalbook.com]

- 4. 4-(Aminomethyl)piperidine 96 7144-05-0 [sigmaaldrich.com]

- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. globalconference.info [globalconference.info]

- 9. firsthope.co.in [firsthope.co.in]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic and Synthesis Insights into Ethyl-piperidin-4-ylmethyl-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl-piperidin-4-ylmethyl-amine, a piperidine derivative of interest in medicinal chemistry and drug discovery. This document outlines the available spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and provides a procedural framework for its synthesis and characterization.

Core Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For Ethyl-piperidin-4-ylmethyl-amine (Molecular Formula: C8H18N2), the predicted monoisotopic mass is 142.147 Da.[1] High-resolution mass spectrometry should yield a molecular ion peak ([M+H]+) at approximately m/z 143.15428.[1]

Table 1: Predicted Mass Spectrometry Data for Ethyl-piperidin-4-ylmethyl-amine Adducts [1]

| Adduct | Predicted m/z |

| [M+H]+ | 143.15428 |

| [M+Na]+ | 165.13622 |

| [M+NH4]+ | 160.18082 |

| [M+K]+ | 181.11016 |

| [M-H]- | 141.13972 |

These values are predicted and may vary slightly in experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of Ethyl-piperidin-4-ylmethyl-amine is expected to show characteristic signals for the ethyl group, the piperidine ring protons, the methylene bridge, and the amine protons. The ethyl group will present as a triplet for the methyl protons and a quartet for the methylene protons. The piperidine ring protons will likely appear as a series of complex multiplets. The methylene protons of the aminomethyl group would likely be a doublet, and the amine protons would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the unique carbon atoms in the molecule. This would include two signals for the ethyl group, multiple signals for the piperidine ring carbons, and a signal for the methylene carbon of the aminomethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl-piperidin-4-ylmethyl-amine is expected to exhibit the following characteristic absorption bands:

-

N-H stretch: A primary amine typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

-

C-H stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

-

N-H bend: A scissoring vibration for the primary amine is expected around 1590-1650 cm⁻¹.

-

C-N stretch: The C-N stretching vibration for an aliphatic amine typically appears in the 1000-1250 cm⁻¹ region.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Ethyl-piperidin-4-ylmethyl-amine are not explicitly detailed in a single publicly available source. However, a general synthetic approach can be inferred from standard organic chemistry procedures for the N-alkylation of piperidines and the reduction of nitriles or amides.

General Synthesis Workflow

The synthesis of Ethyl-piperidin-4-ylmethyl-amine can be logically approached through a multi-step process, as illustrated in the workflow diagram below. This typically involves the formation of a suitable piperidine precursor followed by the introduction of the ethyl and aminomethyl functionalities.

Caption: A general two-step synthesis approach.

Spectroscopic Analysis Workflow

Following the synthesis and purification of the target compound, a standard workflow for spectroscopic analysis would be employed to confirm its identity and purity.

Caption: Standard workflow for spectroscopic analysis.

Logical Relationships in Drug Discovery

Ethyl-piperidin-4-ylmethyl-amine belongs to the piperidine class of compounds, which are prevalent scaffolds in medicinal chemistry. The logical relationship of this compound in a drug discovery context involves its synthesis, characterization, and subsequent biological evaluation.

Caption: The typical cascade of activities in drug discovery.

References

An In-Depth Technical Guide on the Potential Biological Activity of Ethyl-piperidin-4-ylmethyl-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl-piperidin-4-ylmethyl-amine belongs to the broad class of piperidine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous FDA-approved drugs and biologically active compounds. While direct experimental data on Ethyl-piperidin-4-ylmethyl-amine is not extensively available in public literature, a comprehensive analysis of structurally similar compounds allows for a robust prediction of its potential biological activities. This guide synthesizes findings from related N-alkyl-4-(aminomethyl)piperidine and other piperidine-containing molecules to forecast the pharmacological profile of Ethyl-piperidin-4-ylmethyl-amine. The potential biological activities explored herein include anticancer, acetylcholinesterase (AChE) inhibition, dipeptidyl peptidase-4 (DPP-4) inhibition, and antifungal activities. This document provides a summary of quantitative data from analogous compounds, detailed experimental protocols for assessing these potential activities, and visualizations of relevant signaling pathways and experimental workflows to guide future research and drug development efforts.

Predicted Biological Activities and Quantitative Data from Analogues

Based on the structure-activity relationships of analogous piperidine derivatives, Ethyl-piperidin-4-ylmethyl-amine is predicted to exhibit a range of biological activities. The presence of the N-ethyl group and the 4-(aminomethyl)piperidine core are key determinants of its potential interactions with biological targets.

Anticancer Activity

Piperidine moieties are integral to many anticancer agents. The cytotoxic potential of N-substituted piperidine derivatives has been evaluated against various cancer cell lines. The data from structurally related compounds suggest that Ethyl-piperidin-4-ylmethyl-amine may possess antiproliferative properties.

Table 1: Cytotoxic Activity of Piperidine Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Tetramethylpiperidine-substituted phenazine (B4125) | Human colon cancer (CaCo2, COLO 320DM, HT29), Human esophageal cancer (WHCO3), Human hepatocellular carcinoma (PLC, HepG2) | Mean IC50 = 0.48 µg/ml | [1] |

| N-ethyl-piperazinyl amide of oleanonic acid derivative (Compound 4) | NCI-60 panel (various human cancer cell lines) | GI50 = 0.70–0.99 | [2] |

| 2,4-disubstituted-2-thiopyrimidine with piperidine | HepG2 (Hepatocellular carcinoma), UO-31 (Renal cell carcinoma) | Not specified | [3] |

| Piperidine derivative (Compound 6) | MCF-7 (Breast adenocarcinoma), HepG2 (Hepatocellular carcinoma), A549 (Lung carcinoma) | 11.7 (MCF-7), 0.21 (HepG2), 1.7 (A549) |[4] |

Acetylcholinesterase (AChE) Inhibition

The piperidine ring is a key feature of several potent acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease. The nitrogen atom within the piperidine ring can interact with the anionic site of the enzyme.

Table 2: Acetylcholinesterase Inhibitory Activity of Piperidine Derivatives

| Compound/Derivative | IC50 (nM) | Selectivity (AChE vs. BuChE) | Reference |

|---|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 | 18,000-fold | [[“]] |

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | 1.2 | ~34,700-fold | [6] |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analogue) | 5.7 | 1250-fold |[7] |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are a class of oral hypoglycemics for the management of type 2 diabetes. Piperidine-containing structures have been explored for their potential to inhibit this enzyme.

Table 3: DPP-4 Inhibitory Activity of Related Compounds

| Compound/Derivative | IC50 (µM) | Reference |

|---|---|---|

| Sitagliptin (positive control) | 15.97 (in live cells) | [8] |

| Vigabatrin | 0.5829 (in live cells) |[8] |

Antifungal Activity

N-alkylpiperidine derivatives have demonstrated promising antifungal activity. The length of the alkyl chain and other substituents can influence the minimum inhibitory concentration (MIC).

Table 4: Antifungal Activity of Piperidine Derivatives

| Compound/Derivative | Microorganism | MIC (mg/ml) | Reference |

|---|---|---|---|

| N-substituted piperidine derivative (Compound 6) | Bacillus subtilis | 0.75 | [9] |

| N-substituted piperidine derivatives (Compounds 5, 6, 7, 9, 10) | Bacillus cereus, Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Pseudomonas aeruginosa | 1.5 |[9] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the investigation of Ethyl-piperidin-4-ylmethyl-amine's potential biological activities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]

-

Compound Treatment: Prepare serial dilutions of Ethyl-piperidin-4-ylmethyl-amine in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Acetylcholinesterase Inhibition Assay: Ellman's Method

Ellman's method is a simple, rapid, and sensitive colorimetric method for determining the activity of acetylcholinesterase.[13]

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in buffer).[13]

-

Acetylthiocholine iodide (ATCI) substrate solution (75 mM in water).

-

AChE enzyme solution (e.g., from electric eel).

-

-

Assay Procedure:

-

In a 96-well plate, add 250 µL of the plant extracts at concentrations of 25–400 µg/mL, 10 µL of 6.67 U/mL AChE, and 20 µL of 10 mM DTNB in buffer to a test tube containing 1710 µL of 50 mM Tris-HCl buffer (pH 8.0).[13]

-

Pre-incubate the mixture for 15 minutes at 25°C.

-

Initiate the reaction by adding 20 µL of ATCI substrate.

-

-

Absorbance Measurement: Measure the absorbance at 412 nm immediately and then kinetically for a set period (e.g., 5 minutes) using a microplate reader.

-

Data Analysis: The rate of reaction is determined from the change in absorbance per minute. The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100. The IC50 value is determined from a plot of inhibition percentage versus inhibitor concentration.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This is a fluorometric assay suitable for high-throughput screening of potential DPP-4 inhibitors.[14]

Protocol:

-

Reagent Preparation:

-

DPP-4 Assay Buffer.

-

DPP-4 Enzyme solution.

-

DPP-4 Substrate (e.g., Gly-Pro-AMC).

-

DPP-4 Inhibitor (e.g., Sitagliptin) as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test inhibitor (Ethyl-piperidin-4-ylmethyl-amine) at various concentrations. Include wells for a no-inhibitor control and a positive control.[14]

-

Add 50 µL of the DPP-4 Enzyme Solution to each well. Mix and incubate for 10 minutes at 37°C.[14]

-

Add 25 µL of the DPP-4 Substrate Solution to each well to start the reaction.[14]

-

-

Fluorescence Measurement: Measure the fluorescence (Excitation = 360 nm, Emission = 460 nm) in kinetic mode for 15-30 minutes at 37°C, protected from light.[14][15]

-

Data Analysis: Calculate the slope of the reaction for all samples. The percent inhibition is calculated as: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100.[15] The IC50 value is determined from a plot of inhibition percentage versus inhibitor concentration.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[16]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus niger) in a suitable broth medium (e.g., RPMI-1640). The final inoculum concentration should be approximately 1 x 10⁵ cells/mL.[16]

-

Compound Dilution: Perform serial twofold dilutions of Ethyl-piperidin-4-ylmethyl-amine in a 96-well microtiter plate, with each well containing 100 µL of the diluted compound in broth.[16]

-

Inoculation: Add 100 µL of the fungal inoculum to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).[17]

-

Incubation: Incubate the plates at 35°C for 24-48 hours.[16]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Visualization of Signaling Pathways and Workflows

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and growth.[18] Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development. Piperidine derivatives have been shown to modulate this pathway.

Caption: Predicted modulation of the PI3K/Akt signaling pathway.

Acetylcholinesterase Catalytic Cycle

Acetylcholinesterase efficiently hydrolyzes the neurotransmitter acetylcholine through a catalytic triad in its active site.[19][20] Understanding this mechanism is key to designing effective inhibitors.

Caption: Catalytic cycle of acetylcholinesterase and potential inhibition.

Experimental Workflow for In Vitro Anticancer Drug Screening

A typical workflow for the initial screening of a compound for anticancer activity involves a series of in vitro assays to determine its efficacy and preliminary mechanism of action.[21]

Caption: A generalized workflow for in vitro anticancer drug screening.

Conclusion